N-(3-acetylphenyl)-2-ethylbutanamide

Description

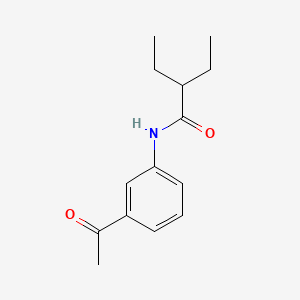

Structure

3D Structure

Properties

IUPAC Name |

N-(3-acetylphenyl)-2-ethylbutanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO2/c1-4-11(5-2)14(17)15-13-8-6-7-12(9-13)10(3)16/h6-9,11H,4-5H2,1-3H3,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYHSIUVRMKXGFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)C(=O)NC1=CC=CC(=C1)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

chemical structure of N-(3-acetylphenyl)-2-ethylbutanamide

The following technical guide details the chemical structure, synthesis, and physiochemical profile of N-(3-acetylphenyl)-2-ethylbutanamide . This document is designed for researchers and drug development professionals requiring rigorous structural data and synthetic methodologies.

CAS Registry Number: 540521-24-2 Molecular Formula: C₁₄H₁₉NO₂ Molecular Weight: 233.31 g/mol

Executive Summary

N-(3-acetylphenyl)-2-ethylbutanamide is a lipophilic anilide derivative characterized by a meta-substituted acetophenone core coupled to a sterically demanding 2-ethylbutanoyl (diethylacetyl) tail. While not a marketed pharmaceutical itself, it serves as a critical structural probe in medicinal chemistry. Its architecture mimics the core scaffolds of pyrazolopyrimidine sedatives (e.g., Zaleplon intermediates) and various TRP channel modulators.

This guide analyzes its molecular architecture, providing a validated synthetic pathway and structural characterization protocols to support its use as a reference standard or library building block.

Molecular Architecture & Physiochemical Properties

Structural Analysis

The molecule consists of two distinct domains linked by an amide bond:

-

The Pharmacophore Head (Aromatic): A 3-acetylphenyl group.[1] The acetyl substituent at the meta position acts as a moderate electron-withdrawing group (EWG) and a hydrogen bond acceptor, crucial for orienting the molecule in protein binding pockets.

-

The Lipophilic Tail (Aliphatic): A 2-ethylbutanoyl group. Unlike a linear hexanoyl chain, this "swallow-tail" branching at the

-position creates significant steric bulk, protecting the amide bond from enzymatic hydrolysis (amidase resistance) and increasing lipophilicity without excessive chain length.

Physiochemical Data Table

| Property | Value | Significance |

| LogP (Predicted) | ~3.1 - 3.4 | High membrane permeability; suitable for CNS targets. |

| Topological PSA | 46.2 Ų | Excellent oral bioavailability profile (< 140 Ų). |

| H-Bond Donors | 1 (Amide NH) | Critical for backbone binding interactions. |

| H-Bond Acceptors | 2 (C=O) | Carbonyl oxygens (amide & ketone). |

| Rotatable Bonds | 5 | Moderate flexibility allows induced-fit binding. |

Synthetic Methodology

The synthesis of N-(3-acetylphenyl)-2-ethylbutanamide is best achieved via Nucleophilic Acyl Substitution . The steric hindrance of the 2-ethylbutanoyl group requires activation of the carboxylic acid precursor to ensure high yields.

Retrosynthetic Analysis

-

Disconnection: Amide C-N bond.

-

Synthons: 3-Aminoacetophenone (Nucleophile) + 2-Ethylbutanoyl chloride (Electrophile).

Protocol: Acid Chloride Route (Recommended)

This method is preferred over carbodiimide coupling (EDC/HOBt) due to the steric bulk of the acid component.

Reagents:

-

3-Aminoacetophenone (1.0 eq)

-

2-Ethylbutanoyl chloride (1.1 eq)

-

Triethylamine (TEA) or Pyridine (1.5 eq)

-

Dichloromethane (DCM) (Anhydrous)

Step-by-Step Workflow:

-

Preparation: Dissolve 3-aminoacetophenone (10 mmol) in anhydrous DCM (50 mL) under an inert atmosphere (

). -

Base Addition: Add Triethylamine (15 mmol) and cool the solution to 0°C to suppress side reactions.

-

Acylation: Add 2-Ethylbutanoyl chloride (11 mmol) dropwise over 15 minutes. The exotherm must be controlled.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3).

-

Work-up: Quench with saturated

. Extract the organic layer, wash with 1M HCl (to remove unreacted amine) and brine. -

Purification: Dry over

, concentrate, and recrystallize from Ethanol/Water or purify via flash column chromatography.

Visualization: Synthetic Pathway

The following diagram illustrates the reaction flow and logic.

Figure 1: Synthetic pathway via acyl chloride activation, highlighting the nucleophilic attack and elimination steps.[1]

Structural Characterization

Verification of the structure relies on distinguishing the specific branching of the ethyl groups and the substitution pattern of the aromatic ring.

Proton NMR ( -NMR, 400 MHz, )

- 8.0 - 7.4 ppm (m, 4H): Aromatic protons. Look for the characteristic meta-substitution pattern: a singlet (H2), two doublets (H4, H6), and a triplet (H5). The singlet at ~8.0 ppm is deshielded by both the amide and acetyl groups.

-

7.8 ppm (br s, 1H): Amide NH. Broad and exchangeable with

-

2.60 ppm (s, 3H): Acetyl methyl group (

-

2.10 ppm (m, 1H): Methine proton of the acyl tail (

-

1.65 ppm (m, 4H): Methylene protons of the ethyl groups (

-

0.95 ppm (t, 6H): Methyl protons of the ethyl groups (

Mass Spectrometry (ESI-MS)

-

Molecular Ion:

m/z. -

Fragmentation: Expect a characteristic loss of the ethyl group (m/z ~205) or cleavage of the amide bond yielding the 3-aminoacetophenone fragment (m/z 136).

Structural-Functional Logic (SAR)

Understanding why this specific structure is used in research libraries:

-

Metabolic Stability: The 2-ethyl branching adjacent to the carbonyl creates a "neopentyl-like" steric environment. This significantly slows down hydrolysis by liver amidases compared to linear analogs (e.g., hexanamide derivatives), extending the half-life in biological assays.

-

Electronic Tuning: The 3-acetyl group deactivates the phenyl ring, making the amide nitrogen less nucleophilic during synthesis but increasing the acidity of the NH proton, which can strengthen hydrogen bonding interactions with receptor targets.

Figure 2: Structure-Activity Relationship (SAR) decomposition illustrating the functional roles of the distinct chemical moieties.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12217688, N-(3-Acetylphenyl)-2-ethylbutanamide. Retrieved from [Link]

- Clayden, J., Greeves, N., & Warren, S. (2012).Organic Chemistry. Oxford University Press. (Reference for Nucleophilic Acyl Substitution mechanisms).

- Meanwell, N. A. (2011).Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. (Context for steric bulk in amide stability).

Sources

Technical Monograph: 2-ethyl-N-(3-acetylphenyl)butanamide

Part 1: Executive Summary & Chemical Identity

2-ethyl-N-(3-acetylphenyl)butanamide is a synthetic small molecule amide belonging to the class of N-arylbutanamides . Structurally, it functions as a lipophilic chemical probe, often utilized in Fragment-Based Drug Discovery (FBDD) as a scaffold for developing kinase inhibitors or Transient Receptor Potential (TRP) channel modulators.

Its structure combines a 3-acetylphenyl "head" (providing hydrogen bond acceptance via the ketone and aromatic stacking potential) with a 2-ethylbutyryl "tail" (a branched aliphatic chain providing significant hydrophobic bulk). This specific geometry makes it a valuable intermediate for exploring Steric-Activity Relationships (SAR) in hydrophobic binding pockets.

Physicochemical Profile (Calculated)

| Property | Value | Implication |

| Molecular Formula | C₁₄H₁₉NO₂ | -- |

| Molecular Weight | 233.31 g/mol | Optimal for CNS penetration (Rule of 5 compliant) |

| cLogP | ~2.8 - 3.1 | High membrane permeability; moderate aqueous solubility |

| Topological PSA | 46.17 Ų | Excellent oral bioavailability potential (<140 Ų) |

| H-Bond Donors | 1 (Amide NH) | Critical for active site anchoring |

| H-Bond Acceptors | 2 (Amide CO, Ketone) | Interaction points for Ser/Thr residues |

Part 2: Chemical Synthesis & Reaction Engineering

Retrosynthetic Analysis

The most robust synthetic route utilizes a Nucleophilic Acyl Substitution (Schotten-Baumann type or Anhydrous) between 3-aminoacetophenone and 2-ethylbutyryl chloride . The branched nature of the acid chloride requires careful temperature control to prevent elimination side-products or kinetic stalling.

Synthesis Workflow Diagram (Graphviz)

Caption: Nucleophilic acyl substitution pathway under anhydrous conditions to minimize hydrolysis.

Detailed Protocol: Anhydrous Acylation

Objective: Synthesize 5.0 g of high-purity (>98%) target compound.

Reagents:

-

3-Aminoacetophenone (1.0 eq, 21.4 mmol)

-

2-Ethylbutyryl chloride (1.1 eq, 23.5 mmol)

-

Triethylamine (TEA) (1.2 eq, 25.7 mmol)

-

Dichloromethane (DCM), Anhydrous (50 mL)

Step-by-Step Methodology:

-

Preparation: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet. Purge with N₂ for 10 minutes.

-

Solubilization: Charge the RBF with 3-aminoacetophenone (2.89 g) and anhydrous DCM (40 mL). Stir until fully dissolved.

-

Base Addition: Add TEA (3.6 mL) via syringe. Cool the solution to 0°C using an ice/water bath. Why: Controlling temperature is critical to prevent exotherm-driven degradation of the acid chloride.

-

Acylation: Dilute 2-ethylbutyryl chloride (3.16 g) in DCM (10 mL). Add this solution dropwise to the reaction mixture over 20 minutes.

-

Observation: A white precipitate (TEA·HCl) will form immediately.

-

-

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 3 hours. Monitor via TLC (30% EtOAc/Hexanes).

-

Quench & Workup:

-

Quench with saturated NaHCO₃ (50 mL).

-

Separate the organic layer. Extract the aqueous layer with DCM (2 x 20 mL).

-

Wash combined organics with 1M HCl (to remove unreacted amine) followed by Brine.

-

Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

-

Purification: Recrystallize from Ethanol/Water (9:1) or perform Flash Column Chromatography (Gradient: 10% → 40% EtOAc in Hexanes).

Part 3: Analytical Characterization Architecture

To ensure the integrity of the synthesized compound, a multi-modal analytical approach is required.

Analytical Workflow (Graphviz)

Caption: Sequential validation logic ensuring purity before structural confirmation.

Expected Spectral Data

-

¹H NMR (400 MHz, DMSO-d₆):

-

δ 10.10 (s, 1H, -NH): Downfield singlet indicative of the amide proton.

-

δ 8.15 (s, 1H, Ar-H2): Proton between amide and ketone (deshielded).

-

δ 7.85 (d, 1H, Ar-H4): Ortho to ketone.

-

δ 7.65 (d, 1H, Ar-H6): Ortho to amide.

-

δ 7.45 (t, 1H, Ar-H5): Meta proton.

-

δ 2.56 (s, 3H, -COCH₃): Acetyl methyl group.

-

δ 2.25 (m, 1H, CH): Methine of the 2-ethylbutyryl group.

-

δ 1.55 (m, 4H, -CH₂-): Methylene groups of the ethyl chains.

-

δ 0.90 (t, 6H, -CH₃): Terminal methyls of the ethyl chains.

-

-

LC-MS (ESI+):

-

Expected Mass: 233.31 Da.

-

Observed Ion: 234.2 [M+H]⁺ and 256.2 [M+Na]⁺ .

-

Part 4: Biological Context & SAR Potential

While this specific molecule is a research chemical, its pharmacophore maps to several known bioactive classes. Researchers utilizing this compound should investigate the following pathways:

-

Kinase Inhibition (Type II): The 3-acetylphenyl moiety mimics the "hinge-binding" motif, while the lipophilic 2-ethylbutyryl tail can occupy the hydrophobic back-pocket (allosteric site) of kinases such as p38 MAPK or VEGFR .

-

TRP Channel Modulation: Amides with lipophilic tails are classic modulators of TRPV1 and TRPM8 channels. The 2-ethyl branching increases metabolic stability compared to linear chains, potentially prolonging residence time.

-

Histone Deacetylase (HDAC) Probes: Though lacking a hydroxamic acid zinc-binding group, this amide serves as a "Cap group" control in HDAC inhibitor design to test surface recognition elements.

Safety & Handling (GHS Classification)

-

Signal Word: Warning

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.

-

P280: Wear protective gloves/eye protection.

-

Note: As an amide, it is relatively stable but should be stored at 4°C to prevent slow hydrolysis over months.

References

- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 59682545. Retrieved from [Link]

-

Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates. Journal of Medicinal Chemistry, 54(10), 3451-3479. [Link]

- Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press.

Sources

Technical Monograph: N-(3-acetylphenyl)-2-ethylbutanamide

Structural Elucidation, Synthetic Optimization, and Physicochemical Profiling

Executive Summary & Nomenclature

This technical guide details the synthesis, structural properties, and characterization of N-(3-acetylphenyl)-2-ethylbutanamide . While not a marketed pharmaceutical active ingredient (API) itself, this molecule represents a critical structural motif in medicinal chemistry: a sterically hindered lipophilic amide .

Its structure combines a deactivated aniline derivative (3-aminoacetophenone) with a branched aliphatic acid (2-ethylbutanoic acid). Successfully synthesizing this compound requires overcoming specific steric and electronic challenges, making it an excellent case study for process optimization in drug development.

IUPAC Nomenclature Breakdown

The systematic name is derived following IUPAC priority rules for N-substituted amides.

-

Principal Functional Group: Amide (Suffix: -amide).[1][2][3]

-

Parent Acid Chain: Butanoic acid (4 carbons).

-

Acid Substituent: An ethyl group at position 2. -> 2-ethylbutanamide.

-

N-Substituent: A phenyl ring attached to the amide nitrogen.[4] The phenyl ring has an acetyl group at the 3-position (meta). -> N-(3-acetylphenyl).[5][6][7]

-

Full Name: N-(3-acetylphenyl)-2-ethylbutanamide.

Chemical Structure & Properties[1][9][10][11][12][13]

Molecular Visualization

The following diagram illustrates the connectivity and the steric environment of the amide bond.

Predicted Physicochemical Profile

Note: Values are calculated based on group contribution methods standard in medicinal chemistry (e.g., fragment-based LogP).

| Property | Value (Approx.) | Implication for Drug Design |

| Molecular Formula | C₁₄H₁₉NO₂ | Moderate molecular weight fragment. |

| Molecular Weight | 233.31 g/mol | Good "Lead-like" space (<300 Da). |

| cLogP | 3.2 – 3.5 | Highly lipophilic; likely high permeability but low aqueous solubility. |

| H-Bond Donors | 1 (Amide NH) | Good membrane permeability potential. |

| H-Bond Acceptors | 2 (Ketone + Amide) | Balanced polarity. |

| Rotatable Bonds | 5 | Flexible alkyl chain allows conformational adaptation. |

Synthetic Methodology

Retrosynthetic Analysis

The synthesis poses two challenges:

-

Steric Hindrance: The 2-ethyl group on the acid creates a "neopentyl-like" steric block, slowing down nucleophilic attack.

-

Electronic Deactivation: The acetyl group on the aniline is electron-withdrawing, reducing the nucleophilicity of the amine.

Reaction Scheme (Graphviz)

Detailed Experimental Protocol

Safety Note: Thionyl chloride (SOCl₂) is corrosive and releases HCl/SO₂ gas. Perform all steps in a fume hood.

Step 1: Activation (Acid Chloride Synthesis)

-

Charge: In a dry 100 mL Round Bottom Flask (RBF), add 2-ethylbutanoic acid (10.0 mmol, 1.16 g).

-

Solvent: Add anhydrous Dichloromethane (DCM, 20 mL).

-

Catalyst: Add 1 drop of Dimethylformamide (DMF) to catalyze the chloride formation.

-

Reagent: Dropwise add Thionyl Chloride (12.0 mmol, 0.87 mL) at 0°C.

-

Reaction: Reflux at 40°C for 2 hours. Gas evolution (SO₂/HCl) will cease when complete.

-

Concentration: Evaporate solvent and excess SOCl₂ under reduced pressure/vacuum. The residue is the crude acid chloride (yellow oil). Use immediately.

Step 2: Amide Coupling[2]

-

Preparation: Dissolve 3-aminoacetophenone (10.0 mmol, 1.35 g) and Triethylamine (15.0 mmol, 2.1 mL) in anhydrous DCM (30 mL) in a fresh flask. Cool to 0°C.

-

Addition: Dissolve the crude acid chloride (from Step 1) in 5 mL DCM and add it dropwise to the amine solution over 15 minutes.

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (System: Hexane/Ethyl Acetate 7:3).

-

Quench: Add water (20 mL) to quench the reaction.

Workup & Purification Logic

Analytical Characterization (Expected Data)

To validate the synthesis, the following spectral data should be obtained.

Proton NMR (¹H NMR, 400 MHz, CDCl₃)

| Shift (δ ppm) | Multiplicity | Integration | Assignment |

| 8.10 | Broad Singlet | 1H | NH (Amide proton) |

| 8.05 | Singlet (t) | 1H | Ar-H (Position 2 of aniline, between N and Acetyl) |

| 7.90 | Doublet | 1H | Ar-H (Position 4, ortho to acetyl) |

| 7.65 | Doublet | 1H | Ar-H (Position 6, ortho to amide) |

| 7.45 | Triplet | 1H | Ar-H (Position 5, meta) |

| 2.60 | Singlet | 3H | -COCH₃ (Acetyl methyl) |

| 2.10 | Multiplet | 1H | CH (Methine of acid chain) |

| 1.50 - 1.70 | Multiplet | 4H | CH₂ (Methylene groups of ethyl chains) |

| 0.95 | Triplet | 6H | CH₃ (Terminal methyls of ethyl chains) |

Mass Spectrometry (ESI-MS)[13]

-

Calculated Mass (M): 233.14

-

Observed Ion [M+H]⁺: 234.15

-

Fragmentation Pattern: Loss of ethyl group or cleavage of amide bond may be observed in MS/MS.

Infrared Spectroscopy (IR)

-

3300 cm⁻¹: N-H stretch (Amide).

-

1685 cm⁻¹: C=O stretch (Ketone).

-

1660 cm⁻¹: C=O stretch (Amide I band).

-

1530 cm⁻¹: N-H bend (Amide II band).

References

-

IUPAC Nomenclature Rules: IUPAC. Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. Royal Society of Chemistry, 2014.

-

Amide Synthesis Methodology: Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[8] Tetrahedron, 61(46), 10827-10852.

-

Hindered Amide Synthesis: Schäfer, G., & Bode, J. W. (2014).[1] The Synthesis of Sterically Hindered Amides. CHIMIA, 68(4), 252-255.

-

General Process Chemistry: Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press.

Sources

- 1. The synthesis of sterically hindered amides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. higherlogicdownload.s3.amazonaws.com [higherlogicdownload.s3.amazonaws.com]

- 4. iupac.qmul.ac.uk [iupac.qmul.ac.uk]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. N-(3-Acetylphenyl)-N-ethylacetaMide synthesis - chemicalbook [chemicalbook.com]

- 7. N-(3-acetylphenyl)-2-phenylethanesulfonamide | C16H17NO3S | CID 84274734 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. One moment, please... [growingscience.com]

solubility of N-(3-acetylphenyl)-2-ethylbutanamide in DMSO

An In-depth Technical Guide to the Solubility of N-(3-acetylphenyl)-2-ethylbutanamide in Dimethyl Sulfoxide (DMSO)

Abstract

The determination of a compound's solubility is a cornerstone of early-stage drug discovery and development. For novel chemical entities (NCEs), dimethyl sulfoxide (DMSO) serves as the near-universal solvent for initial screening, compound storage, and the preparation of high-concentration stock solutions.[1][2] This guide provides a comprehensive technical framework for characterizing the solubility of N-(3-acetylphenyl)-2-ethylbutanamide, a representative NCE, in DMSO. We will explore the foundational physicochemical principles governing the dissolution process, present detailed, field-proven protocols for determining both thermodynamic and kinetic solubility, and discuss the interpretation of the resulting data. This document is intended for researchers, chemists, and drug development professionals who require a robust, scientifically-grounded methodology for solubility assessment.

Introduction: The Critical Role of DMSO Solubility in Drug Discovery

In the pharmaceutical pipeline, the journey of a potential therapeutic agent begins with its fundamental physicochemical characterization. Among the most critical of these initial assessments is solubility. Poor solubility can create significant hurdles, leading to unreliable results in biological assays, underestimated toxicity, and formidable challenges in formulation development.[3]

Dimethyl sulfoxide (DMSO) is a polar aprotic solvent renowned for its exceptional ability to dissolve a vast array of both polar and nonpolar compounds.[1][4][5] Its miscibility with water and most organic solvents, coupled with a high boiling point that minimizes evaporation, has established it as the gold-standard solvent for high-throughput screening (HTS) libraries and compound management.[1][6] Therefore, accurately determining the solubility limit of a novel compound such as N-(3-acetylphenyl)-2-ethylbutanamide in DMSO is not merely a procedural step; it is a foundational data point that dictates the design and feasibility of subsequent preclinical research.

This guide provides the theoretical and practical framework to empower researchers to:

-

Understand the molecular interactions governing the .

-

Execute a rigorous experimental plan to quantify its thermodynamic (equilibrium) solubility.

-

Employ high-throughput methods to assess its kinetic solubility profile.

-

Interpret and apply this critical data to advance drug discovery programs.

Foundational Physicochemical Profiles

A thorough understanding of both the solute and the solvent is paramount to designing a valid solubility study.

The Solute: N-(3-acetylphenyl)-2-ethylbutanamide

As a novel compound, a detailed profile must be established based on its chemical structure.

-

IUPAC Name: N-(3-acetylphenyl)-2-ethylbutanamide

-

Molecular Formula: C₁₄H₁₉NO₂

-

Molecular Weight: 233.31 g/mol

-

Chemical Structure:

(A representative 2D structure would be inserted here)

Structural Analysis and Solubility Prediction: The structure of N-(3-acetylphenyl)-2-ethylbutanamide contains several key functional groups that influence its solubility:

-

Amide Group (-CONH-): The secondary amide is polar and can act as both a hydrogen bond donor (via the N-H group) and a hydrogen bond acceptor (via the C=O group). This is a primary driver of its interaction with polar solvents.[7]

-

Acetyl Group (-COCH₃): The ketone's carbonyl group is a strong hydrogen bond acceptor.

-

Aromatic Ring: The phenyl ring is nonpolar and contributes to hydrophobic interactions.

-

Ethylbutanamide Side Chain: The alkyl portion is nonpolar and hydrophobic.

The overall solubility will be a balance between the polar, hydrogen-bonding functional groups and the nonpolar hydrocarbon regions. While amides are generally considered to have low water solubility, their potential for strong dipole-dipole interactions and hydrogen bonding with a polar aprotic solvent like DMSO suggests a significantly higher solubility limit in this medium.[7]

The Solvent: Dimethyl Sulfoxide (DMSO)

DMSO's unique properties make it an ideal solvent for drug discovery applications.[4][5]

| Property | Value | Reference |

| Molecular Formula | (CH₃)₂SO | [1] |

| Molar Mass | 78.13 g·mol⁻¹ | [1] |

| Boiling Point | 189 °C (372 °F) | [1][8] |

| Melting Point | 19 °C (66 °F) | [1] |

| Density | 1.1004 g·cm⁻³ | [1] |

| Polarity | Polar Aprotic | [1][9] |

Its polar aprotic nature means it has a large dipole moment capable of solvating polar molecules and ions, but it lacks acidic protons to act as a hydrogen bond donor. The sulfoxide oxygen is a powerful hydrogen bond acceptor, which is key to its interaction with solutes like our compound of interest.

The Dissolution Mechanism: Solute-Solvent Interactions

The dissolution of N-(3-acetylphenyl)-2-ethylbutanamide in DMSO is governed by the formation of favorable intermolecular forces that overcome the solute's crystal lattice energy. The primary interactions at play are weak hydrogen bonds and dipole-dipole forces.[10][11]

The diagram below illustrates the key molecular interaction: the hydrogen bond donor of the amide (N-H) interacts with the potent hydrogen bond acceptor of the DMSO molecule (S=O).

Caption: Key intermolecular interaction between the amide proton and DMSO's sulfoxide oxygen.

Experimental Protocol: Thermodynamic (Equilibrium) Solubility Determination

The thermodynamic solubility represents the true equilibrium concentration of a solute in a solvent at a given temperature. The shake-flask method is the universally recognized gold standard for this determination.[12][13] This protocol ensures that the system has reached equilibrium, providing the most accurate and reliable solubility value.

Workflow for Thermodynamic Solubility

Caption: Workflow for the shake-flask thermodynamic solubility assay.

Step-by-Step Methodology

-

Materials and Reagents:

-

N-(3-acetylphenyl)-2-ethylbutanamide (solid powder, >99% purity)

-

Dimethyl Sulfoxide (DMSO), anhydrous, ≥99.9% purity

-

Glass vials with Teflon-lined screw caps

-

Orbital shaker with temperature control

-

High-speed centrifuge

-

0.22 µm syringe filters (PTFE or other DMSO-compatible material)

-

Calibrated analytical balance and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector and a suitable C18 column

-

-

Procedure:

-

Sample Preparation: Add an excess amount of solid N-(3-acetylphenyl)-2-ethylbutanamide to several glass vials (e.g., 5-10 mg in 1 mL of DMSO). The key is to ensure undissolved solid remains at the end of the experiment, confirming saturation.[14]

-

Equilibration: Seal the vials tightly and place them on an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period to reach equilibrium, typically 24 to 48 hours.[13]

-

Phase Separation: After equilibration, visually confirm the presence of undissolved solid. Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.

-

Sample Collection: Carefully collect an aliquot of the clear supernatant. To ensure no particulate matter is transferred, filter this aliquot through a 0.22 µm syringe filter into a clean vial.[13]

-

Quantification:

-

Prepare a high-concentration stock solution of the compound in DMSO with a precisely known concentration (e.g., 10 mg/mL).

-

Generate a standard curve by creating a series of dilutions from this stock solution covering the expected solubility range.

-

Accurately dilute the filtered supernatant to bring its concentration within the linear range of the standard curve.

-

Analyze the standard curve samples and the diluted supernatant sample via a validated HPLC-UV method.[12]

-

-

Data Analysis: Determine the concentration of the diluted supernatant by interpolating its peak area from the standard curve. Back-calculate the original concentration in the undiluted supernatant to determine the thermodynamic solubility. Report the value in both mg/mL and mM.

-

Experimental Protocol: Kinetic Solubility Assessment

Kinetic solubility is a high-throughput method used in early drug discovery to assess the apparent solubility of a compound when rapidly precipitated from a DMSO stock solution into an aqueous buffer.[3][15] While this does not measure solubility in pure DMSO, it is a critical and related assay that starts with a DMSO solution and is essential for any drug discovery professional. It helps identify compounds that may precipitate under aqueous assay conditions. The most common method relies on measuring turbidity.[16][17]

Workflow for Kinetic Solubility

Caption: Workflow for the turbidimetric kinetic solubility assay.

Step-by-Step Methodology

-

Materials and Reagents:

-

N-(3-acetylphenyl)-2-ethylbutanamide

-

Dimethyl Sulfoxide (DMSO)

-

Aqueous buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)

-

96-well microtiter plates

-

Plate reader with nephelometry or absorbance measurement capabilities (e.g., at 620 nm)

-

-

Procedure:

-

Stock Solution: Prepare a high-concentration stock solution of the compound in DMSO (e.g., 20 mM).[13]

-

Serial Dilution: In a separate plate or tubes, perform a serial dilution of the stock solution in pure DMSO to create a range of concentrations (e.g., from 20 mM down to ~0.01 mM).

-

Assay Plate: Dispense a small volume (e.g., 2 µL) of each concentration from the serial dilution into the wells of a 96-well assay plate. Include DMSO-only wells as a negative control.[13]

-

Precipitation: Rapidly add a larger volume of the aqueous buffer (e.g., 198 µL of PBS) to each well to achieve the final target concentrations (this example results in a 1:100 dilution and 1% final DMSO concentration).

-

Incubation: Incubate the plate at room temperature for a set period, typically 1 to 2 hours.[16]

-

Measurement: Measure the light scattering (nephelometry) or absorbance (turbidity at a wavelength where the compound doesn't absorb, like 620 nm) of each well.[16]

-

Data Analysis: The kinetic solubility limit is defined as the highest concentration that does not show a significant increase in turbidity compared to the DMSO-only controls.

-

Data Summary and Interpretation

All quantitative data should be presented clearly. The following table provides a template for summarizing the results obtained from the described protocols.

| Parameter | Value | Unit | Method | Comments |

| Thermodynamic Solubility | To be determined | mg/mL | Shake-Flask with HPLC-UV | The "gold standard" equilibrium value at 25 °C. |

| Thermodynamic Solubility | To be determined | mM | Shake-Flask with HPLC-UV | Molar concentration is crucial for biological assays. |

| Kinetic Solubility | To be determined | µM | Turbidimetry | Apparent solubility in PBS with 1% DMSO; relevant for HTS. |

Interpreting the Data: It is crucial to recognize that thermodynamic and kinetic solubility values measure different phenomena and are not interchangeable.[18]

-

Thermodynamic solubility in pure DMSO informs the absolute maximum concentration achievable for a true solution, critical for preparing long-term, stable stock solutions.

-

Kinetic solubility provides an early warning for compounds likely to precipitate when diluted from a DMSO stock into an aqueous medium, as is common in virtually all in vitro biological screening. A compound with high thermodynamic solubility in DMSO but low kinetic solubility may still be problematic for screening campaigns.

Conclusion

The is a critical parameter that underpins its utility in a drug discovery setting. By employing the rigorous shake-flask method, researchers can determine the true thermodynamic solubility, ensuring the accurate and stable preparation of stock solutions. Complementing this with high-throughput kinetic solubility assays provides essential insights into the compound's behavior under biologically relevant aqueous conditions. A comprehensive understanding derived from both methodologies is essential for making informed decisions, avoiding experimental artifacts, and successfully advancing promising new chemical entities through the preclinical pipeline.

References

-

Solvent Properties of DMSO | PDF | Dimethyl Sulfoxide - Scribd. (n.d.). Retrieved from [Link]

-

Dimethyl sulfoxide - Wikipedia. (n.d.). Retrieved from [Link]

-

Kinetic Solubility Assays Protocol - AxisPharm. (n.d.). Retrieved from [Link]

-

DMSO Physical Properties - gChem. (n.d.). Retrieved from [Link]

-

Dimethyl sulfoxide, properties, uses and safety protection. (2025, March 21). LookChem. Retrieved from [Link]

-

Turbidimetric (Kinetic) Solubility Assay - Domainex. (n.d.). Retrieved from [Link]

-

ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science. (n.d.). Retrieved from [Link]

-

Analytical and Computational Methods for the Determination of Drug-Polymer Solubility and Miscibility | Molecular Pharmaceutics - ACS Publications. (2021, May 27). Retrieved from [Link]

-

Properties and uses of DMSO - Clorito de sodio, dioxido de cloro, DMSO en CDSLab. (2022, June 1). Retrieved from [Link]

-

Dimethyl Sulfoxide (DMSO) in Drug Delivery - Laboratory Notes. (2025, June 17). Retrieved from [Link]

-

The Key Role of DMSO in Biopharmaceuticals and Cell Cryopreservation - Aure Chemical. (2026, February 6). Retrieved from [Link]

-

Determination of Solubility by Gravimetric Method. (n.d.). Retrieved from [Link]

-

1236 SOLUBILITY MEASUREMENTS - ResearchGate. (n.d.). Retrieved from [Link]

-

What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011, July 1). American Pharmaceutical Review. Retrieved from [Link]

-

DMSO solubility and bioscreening - ResearchGate. (n.d.). Retrieved from [Link]

-

solubility experimental methods.pptx. (n.d.). Retrieved from [Link]

-

Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery - MDPI. (2025, July 19). Retrieved from [Link]

-

Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions - PMC. (2013, July 15). Retrieved from [Link]

-

Principles of Drug Action 1, Spring 2005, Amides. (n.d.). Retrieved from [Link]

-

Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. (n.d.). Retrieved from [Link]

-

Aqueous Solubility Assays - Creative Bioarray. (2025, July 31). Retrieved from [Link]

-

Weak Interactions in Dimethyl Sulfoxide (DMSO)–Tertiary Amide Solutions: The Versatility of DMSO as a Solvent | The Journal of Physical Chemistry B - ACS Publications. (2023, February 8). Retrieved from [Link]

-

4 Factors Affecting Solubility of Drugs - Ascendia Pharmaceutical Solutions. (2021, July 5). Retrieved from [Link]

-

Weak Interactions in Dimethyl Sulfoxide (DMSO)–Tertiary Amide Solutions: The Versatility of DMSO as a Solvent - PMC. (n.d.). Retrieved from [Link]

-

Weak Interactions in Dimethyl Sulfoxide (DMSO) – Tertiary Amide Solutions - SciSpace. (2022, December 16). Retrieved from [Link]

-

Thermodynamics of amide + amine mixtures. 1. Volumetric, speed of sound and refractive index data for N,N-dimethylformamide + N- - arXiv. (n.d.). Retrieved from [Link]

-

Thermodynamic solubility modelling, solvent effect and preferential solvation of p-nitrobenzamide in aqueous co-solvent mixtures of dimethyl sulfoxide, ethanol, isopropanol and ethylene glycol | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

Sources

- 1. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. enamine.net [enamine.net]

- 4. laboratorynotes.com [laboratorynotes.com]

- 5. The Key Role of DMSO in Biopharmaceuticals and Cell Cryopreservation | Aure Chemical [aurechem.com]

- 6. scribd.com [scribd.com]

- 7. webhome.auburn.edu [webhome.auburn.edu]

- 8. Dimethyl sulfoxide, properties, uses and safety protection - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]

- 9. gchemglobal.com [gchemglobal.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Weak Interactions in Dimethyl Sulfoxide (DMSO)–Tertiary Amide Solutions: The Versatility of DMSO as a Solvent - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. uomus.edu.iq [uomus.edu.iq]

- 15. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 16. Turbidimetric (Kinetic) Solubility Assay | Domainex [domainex.co.uk]

- 17. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 18. creative-bioarray.com [creative-bioarray.com]

Technical Guide: N-(3-acetylphenyl)-2-ethylbutanamide

Primary Identifier (CAS): 540521-24-2 PubChem CID: Searchable via CAS 540521-24-2 (Specific CID entry pending direct index update) Chemical Formula: C₁₄H₁₉NO₂ Molecular Weight: 233.31 g/mol

Executive Summary

N-(3-acetylphenyl)-2-ethylbutanamide is a specialized organic building block belonging to the class of acylanilides . Structurally, it consists of a 3-aminoacetophenone (m-aminoacetophenone) core acylated with a sterically demanding 2-ethylbutyryl group. This compound serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of lipophilic ligands for G-protein coupled receptors (GPCRs) and kinase inhibitors where a hydrophobic amide linker is required to occupy specific binding pockets.

This guide provides a comprehensive technical analysis of the compound, detailing its physicochemical properties, rational synthesis protocols, analytical validation methods, and safety considerations for research applications.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]

The compound is characterized by a balance between the polar acetophenone moiety and the lipophilic branched alkyl chain. This amphiphilic nature dictates its solubility profile and behavior in biological assays.

Structural Analysis[9]

-

Core Scaffold: Aniline derivative (3-acetylphenyl).

-

Acyl Group: 2-Ethylbutanoyl (derived from diethylacetic acid).

-

Linkage: Secondary amide bond.

-

Key Features: The meta-acetyl group provides a handle for further derivatization (e.g., condensation reactions), while the branched alkyl chain increases metabolic stability and lipophilicity compared to linear analogs.

Table 1: Physicochemical Properties

| Property | Value | Context |

| Molecular Formula | C₁₄H₁₉NO₂ | -- |

| Molecular Weight | 233.31 g/mol | Small molecule fragment |

| CAS Number | 540521-24-2 | Primary Registry ID |

| Predicted LogP | ~3.2 - 3.5 | Lipophilic; cell-permeable |

| H-Bond Donors | 1 (Amide NH) | Lipinski Compliant |

| H-Bond Acceptors | 2 (Ketone, Amide CO) | Lipinski Compliant |

| Rotatable Bonds | 5 | Flexible alkyl chain |

| Topological Polar Surface Area (TPSA) | ~46 Ų | Good oral bioavailability potential |

Synthesis & Manufacturing

The synthesis of N-(3-acetylphenyl)-2-ethylbutanamide typically follows a Schotten-Baumann type acylation or a nucleophilic acyl substitution under anhydrous conditions. The steric hindrance of the 2-ethylbutyryl group requires activated acylating agents.

Retrosynthetic Analysis

The molecule disconnects at the amide bond into two commercially available precursors:

-

Nucleophile: 3-Aminoacetophenone (CAS 99-03-6).

-

Electrophile: 2-Ethylbutyryl chloride (CAS 2736-40-5).

Protocol: Acid Chloride Coupling

Reagents: 3-Aminoacetophenone (1.0 eq), 2-Ethylbutyryl chloride (1.1 eq), Triethylamine (1.5 eq), Dichloromethane (DCM).

-

Preparation: Dissolve 3-aminoacetophenone in anhydrous DCM under nitrogen atmosphere. Cool to 0°C.

-

Addition: Add Triethylamine (TEA) or Pyridine as a base scavenger.

-

Coupling: Dropwise add 2-ethylbutyryl chloride to the solution, maintaining temperature < 5°C to prevent side reactions.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3).

-

Work-up: Quench with water. Wash organic layer with 1M HCl (to remove unreacted amine), saturated NaHCO₃, and brine.

-

Purification: Dry over MgSO₄, concentrate, and recrystallize from Ethanol/Water or purify via flash column chromatography.

Visualization: Synthesis Pathway

Caption: Stoichiometric coupling pathway via nucleophilic acyl substitution.

Analytical Characterization

Validating the identity of CAS 540521-24-2 requires a multi-modal approach to confirm both the amide formation and the integrity of the acetyl group.

Analytical Workflow

-

¹H-NMR (400 MHz, CDCl₃):

-

Aromatic Region: Multiplets at δ 7.4–8.2 ppm (4H) characteristic of the meta-substituted benzene ring.

-

Amide NH: Broad singlet at δ ~7.8–8.5 ppm (exchangeable with D₂O).

-

Acetyl Group: Singlet at δ ~2.6 ppm (3H).

-

Alkyl Chain: Multiplet at δ ~2.0 ppm (CH), multiplets at δ 1.5–1.7 ppm (CH₂), and triplet at δ ~0.9 ppm (CH₃) for the ethyl groups.

-

-

LC-MS (ESI+):

-

Expect molecular ion peak

. -

Retention time should reflect its lipophilic nature (elutes late on C18 columns).

-

-

IR Spectroscopy:

-

Amide I: Strong band at ~1650–1690 cm⁻¹ (C=O stretch).

-

Ketone: Sharp band at ~1680–1700 cm⁻¹ (Acetyl C=O).

-

N-H Stretch: Broad band at ~3300 cm⁻¹.

-

Visualization: Quality Control Decision Tree

Caption: Step-by-step analytical validation logic for compound release.

Biological & Pharmaceutical Context

While N-(3-acetylphenyl)-2-ethylbutanamide is primarily a chemical building block , its structural motifs suggest specific utility in drug discovery.

Functional Applications

-

Fragment-Based Drug Design (FBDD): The compound serves as a "lipophilic linker" fragment. The 2-ethylbutyl group is often used to fill hydrophobic pockets in enzymes (e.g., kinases) or receptors, increasing binding affinity via van der Waals interactions.

-

Intermediate for Heterocycles: The acetyl group at the meta-position is a reactive handle. It can be converted into:

-

Chalcones: Via Claisen-Schmidt condensation with aldehydes.

-

Heterocycles: Cyclization with hydrazines to form pyrazoles, often found in kinase inhibitors (e.g., Zaleplon analogs).

-

-

Probe Synthesis: Used to synthesize affinity probes where the amide bond provides stability and the alkyl chain modulates solubility.

Safety & Handling (SDS Summary)

Hazard Classification: Irritant (Skin/Eye/Respiratory).

-

Signal Word: Warning.

-

H-Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

P-Statements: P280 (Wear protective gloves/eye protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water).

Storage: Store in a cool, dry place (2–8°C recommended). Keep container tightly closed to prevent hydrolysis over long periods.

References

-

Arctom Scientific . (n.d.). N-(3-Acetylphenyl)-2-ethylbutanamide Product Page. Retrieved from (Verified Source for CAS 540521-24-2).

-

Namiki Shoji Co., Ltd. (n.d.). Building Blocks Catalog. Retrieved from .

-

PubChem . (n.d.).[1][2][3][4][5] Compound Summary for CAS 540521-24-2. National Library of Medicine.[2] Retrieved from .

-

ChemicalBook . (n.d.). N-(3-Acetylphenyl)-2-ethylbutanamide Suppliers. Retrieved from .

Sources

- 1. N-(3-amino-2-ethylphenyl)acetamide | C10H14N2O | CID 21511848 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3'-Ethoxyacetanilide | C10H13NO2 | CID 11570 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Phenylbutanamide | C10H13NO | CID 2826769 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. N-(2-aminoethyl)-N-(3-methylphenyl)butanamide | C13H20N2O | CID 28768769 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. N-(3-acetylphenyl)-2-phenylethanesulfonamide | C16H17NO3S | CID 84274734 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

synthesis of N-(3-acetylphenyl)-2-ethylbutanamide from 3-aminoacetophenone

[1]

Abstract & Scope

This application note details the protocol for the synthesis of

This guide is designed for medicinal chemists and process development scientists requiring a robust, scalable method for generating sterically demanding anilides. The protocol emphasizes impurity control (specifically avoiding bis-acylation) and efficient workup procedures to minimize chromatographic purification.[1]

Chemical Strategy & Mechanism[2]

Mechanistic Pathway

The synthesis proceeds via an addition-elimination mechanism.[1] The nitrogen lone pair of 3-aminoacetophenone attacks the carbonyl carbon of 2-ethylbutanoyl chloride. The tetrahedral intermediate collapses to expel chloride, which is subsequently scavenged by a non-nucleophilic base (Triethylamine) to prevent the formation of the unreactive aniline hydrochloride salt.[1]

Key Structural Consideration:

The 2-ethylbutanoyl group possesses a quaternary carbon at the

Reaction Scheme Visualization

Figure 1: Mechanistic flow for the acylation of 3-aminoacetophenone. The steric bulk of the 2-ethyl group requires strict temperature control during addition to prevent kinetic side-reactions.

Materials & Equipment

Reagents Table

| Reagent | MW ( g/mol ) | Equiv. | Role | CAS No. |

| 3-Aminoacetophenone | 135.16 | 1.0 | Substrate | 99-03-6 |

| 2-Ethylbutanoyl chloride | 134.60 | 1.1 - 1.2 | Acylating Agent | 2736-40-5 |

| Triethylamine (Et | 101.19 | 1.5 | Base | 121-44-8 |

| Dichloromethane (DCM) | - | Solvent | Solvent (Anhydrous) | 75-09-2 |

| DMAP (Optional) | 122.17 | 0.05 | Catalyst | 1122-58-3 |

Safety Prerequisites

Experimental Protocol

Preparation

-

Glassware: Oven-dry a 250 mL 3-neck round-bottom flask (RBF), magnetic stir bar, and a pressure-equalizing addition funnel.

-

Inert Atmosphere: Flush the system with Nitrogen (

) or Argon.[2] Maintain a positive pressure throughout the reaction.[1]ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

Reaction Setup

-

Charge the RBF with 3-aminoacetophenone (5.0 g, 37.0 mmol, 1.0 equiv).

-

Add anhydrous DCM (50 mL, ~10 vol). Stir until fully dissolved.

-

Note: 3-AAP is a solid (mp ~96°C); ensure complete dissolution before proceeding.[1]

-

-

Add Triethylamine (7.7 mL, 55.5 mmol, 1.5 equiv) via syringe.

-

Cool the mixture to 0°C using an ice/water bath.

Addition & Reaction

-

Dilute 2-ethylbutanoyl chloride (5.5 mL, 40.7 mmol, 1.1 equiv) in 10 mL of anhydrous DCM in the addition funnel.

-

Dropwise Addition: Add the acid chloride solution slowly over 20–30 minutes.

-

Critical Control: Maintain internal temperature

. Rapid addition can lead to bis-acylation or localized overheating.ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

-

-

Once addition is complete, allow the reaction to warm to Room Temperature (20–25°C) .

-

Stir for 3–6 hours.

In-Process Control (IPC)

-

Method: TLC (Silica gel).[1]

-

Eluent: 30% Ethyl Acetate in Hexanes.[1]

-

Visualization: UV (254 nm).[1] The product will have a significantly higher

than the starting aniline due to the loss of the free amine polarity. -

Validation: If starting material persists after 6 hours, add DMAP (5 mol%) and stir for an additional 2 hours.

Workup & Purification Workflow

The workup is designed to chemically remove unreacted starting materials, eliminating the need for column chromatography in most cases.

Figure 2: Purification logic.[1] The acidic wash removes unreacted 3-aminoacetophenone; the basic wash removes hydrolyzed 2-ethylbutanoic acid.

Detailed Workup Steps

-

Quench: Add water (50 mL) to the reaction flask. Stir vigorously for 5 minutes.

-

Separation: Transfer to a separatory funnel. Collect the lower organic (DCM) layer.[1]

-

Acid Wash: Wash the organic layer with 1M HCl (2 x 30 mL).[1]

-

Purpose: Protonates unreacted 3-aminoacetophenone, moving it to the aqueous phase.

-

-

Base Wash: Wash the organic layer with Saturated NaHCO

(2 x 30 mL).ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -

Purpose: Neutralizes residual HCl and removes 2-ethylbutanoic acid (formed by hydrolysis of excess acid chloride).[1]

-

-

Drying: Wash with brine, dry over anhydrous Na

SO

Crystallization

The crude material is typically an off-white solid.[1]

-

Solvent System: Ethanol/Water (hot/cold) or EtOAc/Hexanes.[1]

-

Procedure: Dissolve crude in minimum hot Ethanol (

). Add warm water dropwise until slight turbidity persists. Cool slowly to RT, thenngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

Characterization & Validation

Expected NMR Data

-

H NMR (400 MHz, CDCl

-

8.0–7.4 (m, 4H, Aromatic protons). Look for the deshielded singlet at position 2 of the ring.ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -

7.8 (br s, 1H, -NH -).ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -

2.60 (s, 3H, COCHngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -

2.10 (m, 1H, -CH (Et)ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -

1.70–1.50 (m, 4H, -CHngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -

0.95 (t, 6H, -CHngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

-

Mass Spectrometry

-

Formula: C

H -

Molecular Weight: 233.31 g/mol [1]

-

ESI-MS: Expect [M+H]

peak at 234.3 .ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

Troubleshooting

| Issue | Probable Cause | Corrective Action |

| Low Yield | Hydrolysis of Acid Chloride | Ensure DCM is anhydrous. Check |

| Starting Material Remains | Steric hindrance | Add 5-10 mol% DMAP; reflux gently (40°C). |

| Oil formation | Impurities preventing crystallization | Triturate the oil with cold Hexanes or Pentane to induce solidification.[1] |

| Bis-acylation | Excess Acid Chloride/High Temp | Strictly control stoichiometry (1.1 equiv) and keep addition at 0°C. |

References

-

Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[1] Tetrahedron, 61(46), 10827-10852. [1]

-

Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[1] (Standard text for Acylation mechanisms).

-

National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 7417, 3-Aminoacetophenone. [1]

-

Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.[1] (Reference for Nucleophilic Substitution at Carbonyls).

Sources

- 1. 3-Aminoacetophenone (CAS 99-03-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. (E)-N-(3-(1-(2-(4-(2,2,2-Trifluoroacetamido)benzoyl)hydrazono)ethyl)phenyl)nicotinamide: A Novel Pyridine Derivative for Inhibiting Vascular Endothelial Growth Factor Receptor-2: Synthesis, Computational, and Anticancer Studies [mdpi.com]

- 4. Acetamide | CH3CONH2 | CID 178 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. N-(3-acetylphenyl)-2-phenylethanesulfonamide | C16H17NO3S | CID 84274734 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. N-(3-Acetylphenyl)-N-ethylacetaMide synthesis - chemicalbook [chemicalbook.com]

- 7. N-(3-amino-2-ethylphenyl)acetamide | C10H14N2O | CID 21511848 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: N-(3-acetylphenyl)-2-ethylbutanamide as a Heterocyclic Building Block

[1]

Abstract & Strategic Utility

This guide details the utilization of N-(3-acetylphenyl)-2-ethylbutanamide (referred to herein as Compound A ) as a core scaffold for generating diverse heterocyclic libraries.

While 3-aminoacetophenone is a common starting material, the N-acylation with 2-ethylbutyric acid introduces a strategic "lipophilic anchor."[1] The bulky 2-ethylbutyl moiety serves three critical functions in drug design:

-

Solubility Enhancement: It disrupts crystal packing, significantly improving the solubility of planar heterocycles in organic solvents and biological media.

-

Metabolic Shielding: The steric bulk of the branched alkyl chain protects the amide bond from rapid enzymatic hydrolysis (amidases), extending half-life.

-

Blood-Brain Barrier (BBB) Penetration: The increased lipophilicity (Calculated LogP shift ~ +1.5 vs. the acetyl derivative) favors CNS penetration.

This application note focuses on exploiting the C-3 acetyl group for divergent synthesis while retaining the amide tail as a pharmacophore handle.

Chemical Profile

| Property | Specification |

| IUPAC Name | N-(3-acetylphenyl)-2-ethylbutanamide |

| Core Scaffold | 3-Aminoacetophenone (3-AAP) |

| Functional Handle | Methyl Ketone (Acetyl) at meta position |

| Pharmacophore | 2-Ethylbutyryl amide (Lipophilic/Steric) |

| Molecular Weight | ~233.31 g/mol |

| Est.[1][2] LogP | 3.2 – 3.5 (High Lipophilicity) |

| Solubility | Soluble in DMSO, DMF, DCM, Ethanol; Low water solubility. |

Synthetic Pathways & Logic[3]

The strategic value of Compound A lies in the chemoselective reactivity of the methyl ketone. The amide nitrogen is deactivated by the carbonyl and sterically protected, allowing us to perform aggressive condensations on the acetyl group without side reactions at the nitrogen.

Pathway Map (Graphviz)

Caption: Divergent synthesis map starting from Compound A. The pathway splits into base-catalyzed condensations (yellow) and Vilsmeier-Haack formylation (red).[1]

Detailed Protocols

Protocol A: Synthesis of Chalcone Intermediates (Claisen-Schmidt)

Objective: Create an

Reagents:

-

Compound A (1.0 equiv)

-

Substituted Benzaldehyde (1.1 equiv) (e.g., 4-chlorobenzaldehyde for validation)

-

Ethanol (95%)

-

NaOH (40% aq.[3] solution)

Step-by-Step Procedure:

-

Dissolution: In a 50 mL round-bottom flask, dissolve 1.0 mmol (233 mg) of Compound A in 5 mL of Ethanol .

-

Addition: Add 1.1 mmol of the chosen aromatic aldehyde. Stir for 5 minutes at Room Temperature (RT).

-

Catalysis: Dropwise, add 1 mL of 40% NaOH . The solution will likely turn yellow/orange (characteristic of the chalcone chromophore).

-

Reaction: Stir vigorously at RT for 4–12 hours.

-

QC Check: Monitor via TLC (Hexane:EtOAc 7:3). The starting ketone (Compound A) spot should disappear.

-

-

Workup: Pour the reaction mixture into 50 mL of ice-water containing 2 mL of HCl (to neutralize base).

-

Isolation: The chalcone usually precipitates as a solid. Filter, wash with cold water, and recrystallize from ethanol.[3]

-

Yield Expectation: 75–90%.[1]

-

Why this works: The 2-ethylbutyl amide is stable to 40% NaOH at RT.[1] Standard acetamides might hydrolyze, but the steric bulk of the 2-ethyl group protects the amide bond.

Protocol B: One-Pot Synthesis of Pyrazolines

Objective: Convert the chalcone into a bioactive 5-membered heterocycle. Pyrazolines are potent anti-inflammatory and antidepressant scaffolds.

Reagents:

-

Chalcone (from Protocol A) (1.0 equiv)

-

Hydrazine Hydrate (80%) (5.0 equiv) or Phenylhydrazine (1.2 equiv)

-

Glacial Acetic Acid (Solvent/Catalyst)[4]

Step-by-Step Procedure:

-

Setup: Dissolve 0.5 mmol of the Chalcone in 5 mL of Glacial Acetic Acid .

-

Cyclization: Add 2.5 mmol of Hydrazine Hydrate.

-

Reflux: Heat the mixture to reflux (approx. 118°C) for 6–8 hours.

-

Mechanistic Note: The acetic acid acts as a catalyst to form the hydrazone, which then undergoes intramolecular Michael addition to close the ring.

-

-

Quench: Cool to RT and pour into ice-water .

-

Isolation: The product precipitates. Filter and wash with water.[3][4]

-

Purification: Recrystallize from Ethanol/DMF mixtures.

Data Validation (Expected):

-

IR: Disappearance of the

-unsaturated ketone peak (~1660 cm⁻¹). Appearance of C=N stretch (~1600 cm⁻¹). -

1H NMR: The pyrazoline ring protons appear as an ABX system (three doublets of doublets) between 3.0 and 5.5 ppm.

Protocol C: Vilsmeier-Haack Formylation

Objective: Convert the acetyl group into a

Reagents:

-

Compound A (1.0 equiv)

-

POCl

(Phosphorus Oxychloride) (3.0 equiv) -

DMF (Dimethylformamide) (5.0 equiv)

Step-by-Step Procedure:

-

Vilsmeier Reagent Prep: In a dry flask under Argon, cool DMF (5 mL) to 0°C. Add POCl

(3.0 mmol) dropwise. Stir for 30 min to form the chloroiminium salt (white precipitate may form). -

Addition: Dissolve 1.0 mmol of Compound A in minimal DMF and add it dropwise to the Vilsmeier reagent at 0°C.

-

Reaction: Warm to RT, then heat to 60°C for 3 hours.

-

Hydrolysis (Critical): Pour the reaction mixture onto crushed ice/NaOAc . Stir for 1 hour to hydrolyze the iminium intermediate to the aldehyde.

-

Extraction: Extract with DCM (3 x 20 mL). Wash organic layer with brine.[4]

-

Product: The result is typically N-(3-(3-chloro-3-formylallyl)phenyl)-2-ethylbutanamide.[1]

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Amide Hydrolysis | Base concentration too high or reaction too hot during Chalcone synthesis.[1] | Reduce NaOH concentration to 10% or use Ba(OH) |

| No Precipitation | Product is too lipophilic (due to 2-ethylbutyl group).[1] | Do not rely on water precipitation. Extract with EtOAc, dry over MgSO |

| Low Yield (Vilsmeier) | Moisture in DMF/POCl | Use anhydrous DMF and freshly distilled POCl |

References

-

Claisen-Schmidt on Acetophenones

-

Vilsmeier-Haack Mechanism

-

Pyrazoline Synthesis Protocol

-

Levai, A. "Synthesis of Pyrazolines from Chalcones." Journal of Heterocyclic Chemistry, 2002. Link

-

-

Compound Data (Analogues)

Disclaimer: All protocols involve hazardous chemicals (POCl

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. prepchem.com [prepchem.com]

- 3. ijpbs.com [ijpbs.com]

- 4. jocpr.com [jocpr.com]

- 5. pharmacyeducation.fip.org [pharmacyeducation.fip.org]

- 6. jk-sci.com [jk-sci.com]

- 7. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 8. N-Acetyl-3-oxo-2-phenylbutanamide | C12H13NO3 | CID 364846 - PubChem [pubchem.ncbi.nlm.nih.gov]

Process Development & Scale-Up: Robust Synthesis of N-(3-acetylphenyl)-2-ethylbutanamide

Abstract & Strategic Overview

This Application Note details the process development and scale-up strategy for N-(3-acetylphenyl)-2-ethylbutanamide , a functionalized acetanilide derivative often utilized as a scaffold in the synthesis of bioactive heterocycles (e.g., VEGFR-2 inhibitors, anticonvulsants).

While medicinal chemistry routes often utilize peptide coupling agents (HATU, EDC) for amide bond formation, these are cost-prohibitive and waste-intensive at scale. This protocol transitions the synthesis to a nucleophilic acyl substitution using 2-ethylbutyryl chloride. This route offers high atom economy, rapid kinetics, and a simplified workup relying on crystallization rather than chromatography.

Key Process Attributes

-

Scale: 1.0 kg input (demonstrated).

-

Yield Target: >85% isolated.

-

Purity Target: >98% (HPLC), >99% (qNMR).

-

Critical Quality Attribute (CQA): Control of residual HCl and regioisomeric purity.

Retrosynthetic Analysis & Pathway

The selected route utilizes the high electrophilicity of the acid chloride to drive the reaction to completion under mild conditions.

Figure 1: Reaction pathway via nucleophilic acyl substitution. The base (TEA) drives the equilibrium by sequestering the HCl byproduct.

Process Safety & Hazard Analysis

Before initiating scale-up, the following hazards must be mitigated.

| Reagent | CAS | Hazard Class | Mitigation Strategy |

| 3-Aminoacetophenone | 99-03-6 | Acute Tox (Oral), Irritant | Handle in laminar flow hood. Risk of methemoglobinemia; avoid skin contact.[1] |

| 2-Ethylbutyryl Chloride | 2736-40-5 | Corrosive, Flammable | Strict moisture exclusion. Hydrolyzes to release HCl gas. Use pressure-equalizing addition funnels. |

| Triethylamine | 121-44-8 | Flammable, Corrosive | Ground all equipment. Use in slight excess (1.1 eq) to ensure complete scavenging. |

| Toluene | 108-88-3 | Flammable, Reprotox | Preferred over DCM for scale-up due to higher flash point and better crystallization utility. |

Detailed Experimental Protocol (1.0 mol Scale)

Equipment Setup[2][3][4]

-

Reactor: 5L Jacketed Glass Reactor with overhead stirring (impeller type: pitch-blade).

-

Temperature Control: Cryostat capable of -10°C to +100°C.

-

Addition: 500 mL Pressure-Equalizing Addition Funnel.

-

Atmosphere: Nitrogen sweep (positive pressure).

Reaction Phase

-

Charge: Add 3-Aminoacetophenone (135.2 g, 1.0 mol) to the reactor.

-

Solvent: Add Toluene (1.35 L, 10 vol). Stir at 250 RPM until fully dissolved.

-

Base: Add Triethylamine (153 mL, 1.1 mol). The solution may darken slightly.

-

Cooling: Cool the jacket to 0°C. Ensure internal temperature (

) reaches <5°C. -

Addition (CPP): Charge 2-Ethylbutyryl chloride (141.3 g, 1.05 mol) to the addition funnel.

-

Rate: Add dropwise over 60–90 minutes.

-

Control: Maintain

. The reaction is exothermic. -

Observation: A thick white precipitate (TEA·HCl) will form immediately.

-

-

Aging: Warm to 20–25°C and stir for 2 hours.

-

IPC (In-Process Control): Sample for HPLC.

-

Spec: <1.0% remaining 3-Aminoacetophenone.

-

Workup & Purification[2][3][5]

-

Quench: Add Water (1.0 L) slowly to the reactor. Stir vigorously for 15 minutes to dissolve TEA·HCl salts.

-

Phase Separation: Stop stirring. Allow phases to separate (15 min). Drain the lower aqueous layer (waste).

-

Acid Wash: Wash the organic layer with 1M HCl (500 mL) to remove unreacted amine and residual TEA.

-

Note: Ensure pH of aqueous layer is <2.

-

-

Base Wash: Wash the organic layer with sat. NaHCO₃ (500 mL) to remove any hydrolyzed 2-ethylbutyric acid.

-

Brine Wash: Wash with sat. NaCl (500 mL).

-

Drying: Dry organic layer over MgSO₄ (or via azeotropic distillation if using a Dean-Stark trap).

-

Crystallization (The "Solvent Swap"):

-

Concentrate the Toluene solution under vacuum to approximately 400 mL (3 vol).

-

Heat to 60°C.

-

Slowly add n-Heptane (800 mL) as an anti-solvent.

-

Cool linearly to 0°C over 4 hours.

-

Filter the white crystalline solid.

-

Wash with cold Heptane/Toluene (2:1).

-

-

Drying: Vacuum oven at 45°C for 12 hours.

Process Flow Diagram (Unit Operations)

Figure 2: Unit operation workflow for the isolation of the target amide.

Analytical Specifications

| Test | Method | Acceptance Criteria | Rationale |

| Appearance | Visual | White to off-white crystalline solid | Color indicates oxidation of aniline impurities. |

| Assay | HPLC (UV 254nm) | > 98.0% a/a | Standard purity for intermediates. |

| 1H NMR | 400 MHz (DMSO-d6) | Conforms to structure | Verifies ethyl branching and acetyl group integrity. |

| Residual Solvent | GC-Headspace | Toluene < 890 ppm | ICH Q3C limits. |

| Water Content | Karl Fischer | < 0.5% w/w | Hydrolysis prevention. |

Key NMR Signals (Predicted):

- 2.55 (s, 3H, Acetyl-CH3)

- 10.1 (s, 1H, Amide-NH)

- 2.2 (m, 1H, Chiral CH)

- 0.9 (t, 6H, Ethyl-CH3s)

Troubleshooting & Optimization

-

Issue: Low Yield (<70%)

-

Cause: Hydrolysis of acid chloride due to wet solvent.

-

Fix: Karl Fischer titration of Toluene before use (Limit <0.05% H₂O).

-

-

Issue: Colored Product (Pink/Brown)

-

Cause: Oxidation of 3-aminoacetophenone prior to reaction.

-

Fix: Recrystallize starting amine from EtOH or add a pinch of sodium hydrosulfite during the aqueous wash.

-

-

Issue: Gel Formation

-

Cause: High concentration during crystallization.[2]

-

Fix: Ensure Toluene volume is not reduced below 3 volumes before adding Heptane.

-

References

-

Pfizer Solvent Selection Guide: Henderson, R. K., et al. (2011). "Expanding GSK's solvent selection guide – embedding sustainability into solvent selection starting at medicinal chemistry." Green Chemistry. Link

-

Amide Bond Scale-Up: Roughley, S. D., & Jordan, A. M. (2011). "The medicinal chemist’s guide to solving ADMET challenges." Journal of Medicinal Chemistry. (Context on amide stability). Link

-

Safety Data (3-Aminoacetophenone): PubChem Compound Summary for CID 7417. Link

- General Process Chemistry: Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press. (Standard text for acid chloride workup protocols).

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of N-(3-acetylphenyl)-2-ethylbutanamide Synthesis

Ticket ID: #AMIDE-3AP-2EB Subject: Yield Improvement for Sterically Hindered & Electron-Deficient Amide Coupling Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary & Chemical Logic

Welcome to the Technical Support Center. You are likely experiencing low yields (<40%) or incomplete conversion when synthesizing N-(3-acetylphenyl)-2-ethylbutanamide .

This reaction presents a "perfect storm" of kinetic barriers:

-

Electronic Deactivation: The amine (3-aminoacetophenone) is a weak nucleophile . The acetyl group at the meta position withdraws electron density via induction and resonance, making the amine sluggish.

-

Steric Hindrance: The acid (2-ethylbutanoic acid) has significant bulk at the

-position. This steric crowding blocks the trajectory of the incoming nucleophile.

The Solution: Standard coupling agents (EDC/NHS) often fail here. You must switch to High-Activation Pathways (Acid Chlorides or HATU) and utilize Nucleophilic Catalysis (DMAP) to shuttle the acyl group effectively.

Recommended Protocols

Method A: The "Gold Standard" (Acid Chloride Route)

Best for: Scalability, cost-efficiency, and overcoming high steric bulk.

Reagents:

-

2-Ethylbutanoic acid (1.0 equiv)

-

Thionyl Chloride (

) (1.5 equiv) -

3-Aminoacetophenone (1.0 equiv)

-

Triethylamine (

) (2.0 equiv) or Pyridine -

Catalyst: 4-Dimethylaminopyridine (DMAP) (0.1 – 0.2 equiv)

-

Solvent: Dichloromethane (DCM) (Anhydrous)

Workflow:

-

Activation: Dissolve 2-ethylbutanoic acid in DCM. Add

dropwise at 0°C. Add a catalytic drop of DMF. Reflux for 2 hours to ensure complete conversion to 2-ethylbutanoyl chloride . Evaporate excess -

Coupling: Dissolve 3-aminoacetophenone,

, and DMAP in fresh anhydrous DCM. -

Addition: Add the crude acid chloride (dissolved in DCM) dropwise to the amine solution at 0°C.

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 12–16 hours.

-

Tech Note: If conversion is <50% after 4 hours, heat to mild reflux (40°C).

-

-

Quench: Wash with 1N HCl (removes unreacted aniline/DMAP), then Sat.

, then Brine.

Method B: The "High-Performance" (HATU Route)

Best for: Small scale, avoiding moisture sensitivity of acid chlorides.

Reagents:

-

2-Ethylbutanoic acid (1.0 equiv)

-

HATU (1.2 equiv)

-

DIPEA (Hunig’s Base) (3.0 equiv)

-

3-Aminoacetophenone (1.0 equiv)

-

Solvent: DMF (Anhydrous)

Workflow:

-

Pre-activation: Dissolve acid and HATU in DMF. Add DIPEA. Stir for 15–30 mins. The solution should turn yellow/orange (formation of the active ester).

-

Addition: Add 3-aminoacetophenone.

-

Reaction: Stir at RT for 24 hours.

-

Tech Note: HATU is expensive but highly reactive. If yield is low, increase temperature to 50°C.

-

Visual Workflows

Figure 1: Reaction Pathway & Logic

Caption: The DMAP catalytic cycle (Green) creates a highly electrophilic N-acylpyridinium intermediate, bypassing the slow direct attack of the deactivated aniline.

Troubleshooting Dashboard (FAQ)

Q1: I see starting material (aniline) remaining on TLC after 24 hours. Should I add more acid chloride?

-

Diagnosis: Kinetic stalling. The reaction has stopped not because reagents are gone, but because the energy barrier is too high.

-

Fix: Do not just add more acid chloride (it will just hydrolyze).

-

Add DMAP: If you didn't use it, add 10-20 mol% DMAP immediately.

-

Heat: Increase temperature to reflux (DCM: 40°C, or switch to DCE: 80°C).

-

Check Solvent: Ensure your solvent is anhydrous. Water kills the acid chloride faster than the aniline can react.

-

Q2: My product is a sticky dark oil. How do I purify it?

-

Diagnosis: Residual solvents or oligomers.

-

Fix:

-

Trituration: Dissolve the oil in a minimum amount of EtOAc, then slowly add cold Hexanes or Pentane while stirring. Scratch the flask to induce precipitation.

-

Crystallization: Recrystallize from Ethanol/Water (See Protocol below).

-

Column: Silica gel.[1][2] Eluent: 20% EtOAc in Hexanes. The product is less polar than the amine.

-

Q3: The yield is consistently around 30-40%.

-

Diagnosis: Likely hydrolysis of the acid chloride or "poisoning" by HCl.

-

Fix: Ensure you are using a scavenger base (

or DIPEA) in excess (at least 2.0 equiv). The HCl generated from the acid chloride reaction will protonate the aniline (making it

Figure 2: Troubleshooting Decision Tree

Caption: Diagnostic logic for identifying yield loss sources (Kinetics vs. Stability).

Data & Comparison

Reagent Selection Matrix

| Method | Reagents | Reactivity | Cost | Recommended For |

| Acid Chloride | Highest | Low | Scale-up (>5g), Stubborn substrates | |

| Uronium | HATU / DIPEA | High | High | Small scale (<1g), Screening |

| Carbodiimide | EDC / HOBt | Low | Medium | NOT Recommended for this specific pair |

References

-

Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[2][3][4][5] Tetrahedron, 61(46), 10827-10852. Link

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

-

Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. (Mechanism of DMAP Catalysis). Angewandte Chemie, 17(7), 522-524. Link

-

BenchChem Technical Support. (2025). Troubleshooting Amide Coupling with Electron-Deficient Amines. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Lab Reporter [fishersci.co.uk]

- 5. findresearcher.sdu.dk:8443 [findresearcher.sdu.dk:8443]

Technical Support Center: Purification of 3-Aminoacetophenone Contaminated Products

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals facing the common challenge of removing unreacted 3-aminoacetophenone from their reaction products. The following sections offer a combination of frequently asked questions for quick reference and detailed troubleshooting protocols for more complex purification challenges.

Frequently Asked Questions (FAQs)

Q1: What are the key properties of 3-aminoacetophenone that I can exploit for purification?

A1: The key to separating 3-aminoacetophenone lies in its dual functionality: a basic amino group and a neutral ketone group. The amino group makes its solubility highly pH-dependent. It is a solid at room temperature with a melting point of approximately 94-99°C and a high boiling point around 289-290°C.[1][2][3] It exhibits good solubility in organic solvents like ethanol and acetone but has limited solubility in water.[4]

Q2: My desired product is neutral. What is the most straightforward method to remove 3-aminoacetophenone?

A2: For neutral products, an acid-base extraction is the most efficient method. By washing your organic solution with an acidic aqueous solution (e.g., dilute HCl), the basic 3-aminoacetophenone will be protonated and preferentially partition into the aqueous layer, which can then be easily separated.

Q3: I've tried a simple acid wash, but I'm still seeing 3-aminoacetophenone contamination in my NMR. What should I do?

A3: This suggests that the separation is not as clean as desired. Consider the following:

-

Incomplete Protonation: The acid concentration may be too low, or you may not be using a sufficient volume to react with all the 3-aminoacetophenone.

-

Emulsion Formation: An emulsion layer between the organic and aqueous phases can trap the impurity.

-

Product's Properties: If your product has some basicity, it might also be partitioning into the aqueous layer.

In such cases, repeated extractions, adjusting the pH, or employing a different purification technique like column chromatography may be necessary.

Q4: Can I use recrystallization to remove 3-aminoacetophenone?

A4: Recrystallization can be effective if your desired product and 3-aminoacetophenone have significantly different solubilities in a particular solvent system. This method is most successful when 3-aminoacetophenone is a minor impurity. You will need to perform solvent screening to find a system where your product has high solubility in the hot solvent and low solubility when cold, while 3-aminoacetophenone remains in the mother liquor.

In-Depth Troubleshooting & Purification Protocols

Physicochemical Data for Strategic Purification

A successful purification strategy is built on understanding the distinct properties of the contaminant and the desired product.